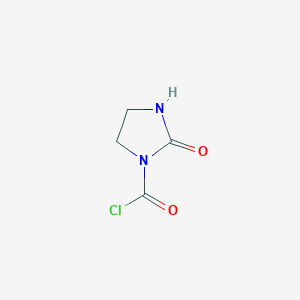

2-Oxoimidazolidine-1-carbonyl chloride

Description

Properties

IUPAC Name |

2-oxoimidazolidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJZQSRAFBHNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157368 | |

| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13214-53-4 | |

| Record name | 2-Oxo-1-imidazolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13214-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoimidazolidine-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Mechanism of 2-Oxoimidazolidine-1-carbonyl Chloride

Executive Summary

2-Oxoimidazolidine-1-carbonyl chloride is a pivotal chemical intermediate, prized for its role in constructing complex bioactive molecules, particularly in the pharmaceutical sector.[1] Its synthesis, however, involves the use of phosgene or its surrogates, demanding a rigorous understanding of the reaction chemistry and stringent safety protocols. This guide provides an in-depth analysis of the primary synthetic routes, a detailed breakdown of the underlying reaction mechanism, and a critical evaluation of the associated safety considerations. We will focus on the transition from using highly hazardous phosgene gas to its more manageable solid substitute, triphosgene (bis(trichloromethyl) carbonate), which offers significant advantages in handling and stoichiometry for both laboratory and industrial applications.[2][3]

Introduction: The Significance of a Versatile Building Block

This compound (also known as Ethyleneallophanoyl chloride) is a heterocyclic compound featuring a reactive acyl chloride group attached to a cyclic urea core.[4] This unique structural combination makes it an invaluable electrophilic reagent for introducing the 2-oxoimidazolidine moiety into a target molecule.

-

Chemical Identity:

Its primary utility lies in pharmaceutical development, where it serves as a key intermediate in the synthesis of antibiotics (e.g., mezlocillin, azlocillin), anti-inflammatory agents, and other therapeutic agents.[1][6] The ability to readily react with nucleophiles such as amines and alcohols allows for its seamless integration into complex synthetic pathways.

Synthesis Methodologies: From Hazardous Gas to Controllable Solid

The synthesis of this compound is fundamentally a phosgenation reaction, involving the acylation of the parent 2-Imidazolidinone (ethylene urea). The choice of phosgenating agent is the most critical variable, directly impacting safety, handling, and scalability.

Route 1: Direct Phosgenation (Conventional Method)

The traditional synthesis involves bubbling gaseous phosgene (COCl₂) directly into a solution of 2-imidazolidinone.[7][8] A tertiary amine base, such as triethylamine, is typically required to scavenge the hydrochloric acid (HCl) byproduct. While effective, this method is fraught with extreme safety hazards due to the high toxicity and volatility of phosgene gas.[9] Consequently, its use is largely restricted to industrial settings with specialized containment infrastructure.

Route 2: Synthesis via Triphosgene (BTC) (Preferred Method)

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safe and convenient substitute for phosgene.[10][11] It is considered the state-of-the-art reagent for laboratory-scale phosgenations. In the presence of a nucleophile or a catalyst, one mole of triphosgene decomposes to generate three moles of phosgene in situ, allowing for precise stoichiometric control without handling the hazardous gas directly.[12][13] Research has shown that using BTC for the synthesis of related substituted 1-chlorocarbonyl-imidazolidin-2-ones can result in higher yields and product purity compared to the conventional phosgene method.[14]

Route 3: Synthesis via Diphosgene

Diphosgene (trichloromethyl chloroformate) is a liquid alternative to phosgene.[12] It is less volatile than phosgene but presents similar toxicity risks upon decomposition.[12] One mole of diphosgene is equivalent to two moles of phosgene. While it offers handling advantages over the gaseous form, the solid nature of triphosgene generally makes it the more convenient and preferred surrogate in a research setting.[15]

Comparative Analysis of Phosgenating Agents

The choice of reagent is a critical decision based on a trade-off between reactivity, safety, and operational complexity.

| Feature | Phosgene (COCl₂) | Diphosgene (ClCO₂CCl₃) | Triphosgene (OC(OCCl₃)₂) |

| Physical State | Colorless Gas | Colorless Liquid | White Crystalline Solid |

| Molecular Weight | 98.92 g/mol | 197.82 g/mol | 296.75 g/mol |

| Boiling Point | 8 °C | 128 °C | 203-206 °C (decomposes)[13] |

| Molar Equivalence | 1 mole | 2 moles of phosgene | 3 moles of phosgene[12] |

| Handling Safety | Extreme inhalation hazard; requires specialized gas handling equipment and monitoring.[16] | Highly toxic liquid; lower vapor pressure than phosgene but still a significant inhalation risk.[12] | Solid form simplifies transport, storage, and weighing; however, it decomposes to phosgene and must be handled with identical precautions.[2][12] |

| Reactivity | Highly reactive, often allowing for reactions at lower temperatures.[15] | Behaves like phosgene in most reactions.[15] | Generally requires slightly higher temperatures or catalytic activation to initiate decomposition into phosgene.[10] |

| Workup | Excess reagent is easily removed by evaporation or inert gas stripping.[15] | Non-volatile; excess reagent must be removed by quenching and purification. | Non-volatile; requires quenching and purification, similar to diphosgene. |

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound proceeds via a classic nucleophilic acyl substitution pathway. The nitrogen atom of 2-imidazolidinone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene.

Mechanism using Triphosgene:

-

Generation of Phosgene: In the reaction vessel, triphosgene is catalytically decomposed by a nucleophile (like the starting material or a base) to release the active electrophile, phosgene. This in situ generation is the key safety advantage.

-

Nucleophilic Attack: The N-1 nitrogen of 2-imidazolidinone attacks the carbonyl carbon of a phosgene molecule. This forms a tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion (Cl⁻).

-

Deprotonation: A base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final product, this compound, and a salt byproduct (e.g., triethylammonium chloride).

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Triphosgene Method)

This protocol is adapted from established procedures for the chloroformylation of similar nitrogen heterocycles using triphosgene.[10][14]

Materials:

-

2-Imidazolidinone (1.0 eq)

-

Triphosgene (BTC) (0.35-0.40 eq, providing 1.05-1.20 eq of phosgene)

-

Triethylamine (Et₃N) (1.1-1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet connected to a bubbler and a caustic scrub system (to neutralize any evolved HCl or phosgene).

-

Charging the Reactor: Charge the flask with 2-imidazolidinone and anhydrous solvent under a positive pressure of inert gas. Cool the resulting solution/slurry to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine to the cooled mixture and stir for 10-15 minutes.

-

Triphosgene Addition: Dissolve the triphosgene in a minimal amount of anhydrous solvent in the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent a rapid, uncontrolled release of phosgene gas.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup:

-

Filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride salt precipitate.

-

Wash the salt cake with a small amount of fresh anhydrous solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/pentane) or by slurry washing with a non-polar solvent to remove soluble impurities.

Critical Safety & Handling Protocols

Branding triphosgene as a "safe" reagent is misleading and dangerous.[3] It is a convenient, transportable precursor to phosgene, but its toxicity is equivalent, as it readily decomposes to phosgene upon heating or contact with nucleophiles like water.[12]

-

Engineering Controls: All manipulations involving triphosgene must be performed inside a certified chemical fume hood with robust airflow.[16][17] The work area should be clearly designated with warning signs.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A full-face shield is recommended.[16]

-

Hand Protection: Use thick, impermeable gloves. Viton or heavy-duty nitrile gloves are recommended.[16] Check for perforations before each use.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.[17]

-

Respiratory Protection: While a fume hood is the primary control, a properly fitted respirator with an appropriate cartridge for acid gases/organic vapors should be available for emergency situations. For any non-routine operations or potential exposures, a self-contained breathing apparatus (SCBA) is recommended.[3]

-

-

Monitoring: Phosgene detection badges should be worn by personnel working in the area to provide immediate visual indication of an exposure.[3][9]

-

Spill & Decontamination:

-

Spills: For small solid spills within a fume hood, cover with an absorbent material and decontaminate with an aqueous solution of sodium bicarbonate or ammonia.[9]

-

Waste: All solid waste contaminated with triphosgene and all reaction solutions must be quenched carefully (e.g., with a basic solution) before being disposed of as hazardous waste. Never mix triphosgene waste directly with other waste streams.

-

Emergency: In case of a significant spill or gas release, evacuate the area immediately and activate emergency protocols.[17]

-

Conclusion

The synthesis of this compound is a vital process for the pharmaceutical industry. While historically reliant on hazardous phosgene gas, modern synthetic chemistry has embraced the use of solid triphosgene as a more practical and controllable alternative. This guide underscores that the key to its successful and safe synthesis lies not in treating triphosgene as a benign chemical, but in understanding its nature as a phosgene precursor. By combining a robust mechanistic understanding with meticulous experimental technique and an unwavering commitment to safety, researchers can effectively harness the power of this important synthetic building block.

References

-

A decade review of triphosgene and its applications in organic reactions. National Center for Biotechnology Information. Available at: [Link]

-

Triphosgene. Wikipedia. Available at: [Link]

-

Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. Speranza Chemical. Available at: [Link]

-

Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4. Available at: [Link]

-

A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Heiner, H., & Leippe, M. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(8), 1134-1141. Available at: [Link]

-

Phosgene Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. Available at: [Link]

-

Phosgene Safety Sheet. University of California, Santa Barbara, Environmental Health & Safety. Available at: [Link]

- CN102030711A - Synthesis method of 2-imidazolidinone. Google Patents.

- CN102030711B - Synthesis method of 2-imidazolidinone. Google Patents.

-

Maclaren, J. A. (1976). Synthesis of 2-Oxo-3-Phenylimidazolidine-1-Carbonyl Chloride. Australian Journal of Chemistry, 29(8), 1815-1819. Available at: [Link]

-

The preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. ResearchGate. Available at: [Link]

-

The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Michigan State University Department of Chemistry. Available at: [Link]

-

Synthesis of B. 1-Chlorocarbonyl-3-methylsulphonyl-imidazolid-2-one. PrepChem.com. Available at: [Link]

-

Ryan, T. A., & Tilden, J. (1949). Chemistry of phosgene. Chemical Reviews, 45(2), 235-281. Available at: [Link]

-

Głośnicka, M., et al. (2002). Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles. European Journal of Medicinal Chemistry, 37(11), 891-901. Available at: [Link]

-

Synthesis of B. 3-Acetyl-imidazolidin-2-on-1-carbonyl chloride. PrepChem.com. Available at: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Chiarotto, I., et al. (2020). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 10(1), 28. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-氧-1-咪唑烷碳酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C4H5ClN2O2 | CID 83241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. prepchem.com [prepchem.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triphosgene - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. ehs.unm.edu [ehs.unm.edu]

- 17. ehs.ucsb.edu [ehs.ucsb.edu]

An In-Depth Technical Guide to 2-Oxoimidazolidine-1-carbonyl chloride: Properties, Synthesis, and Applications

Abstract

2-Oxoimidazolidine-1-carbonyl chloride, also known as 1-Chlorocarbonyl-2-imidazolidinone, is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique bifunctional nature, combining a stable cyclic urea core with a highly reactive carbonyl chloride group, makes it an invaluable reagent for introducing the 2-oxoimidazolidine moiety into a wide range of molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, standard synthetic protocols, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Introduction

This compound (CAS No. 13214-73-4) is a derivative of 2-imidazolidinone, the simplest cyclic urea.[2][3] The parent imidazolidinone ring is a structural motif found in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals like the third-generation penicillins, mezlocillin and azlocillin.[1][4] The addition of the carbonyl chloride functional group to this scaffold transforms it into a potent electrophilic reagent, enabling facile reactions with a broad spectrum of nucleophiles to form stable urea and carbamate linkages.[1]

This document serves as a technical resource, consolidating critical data and methodologies to empower scientists in leveraging this reagent's full potential. We will explore the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and process development.

Physical Properties

This compound is typically supplied as a white to off-white crystalline solid.[1] Key physical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 13214-53-4 | [1],[2],[5] |

| Molecular Formula | C₄H₅ClN₂O₂ | [1],[2] |

| Molecular Weight | 148.55 g/mol | [1],[2],[6] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 147-151 °C (lit.) | [2],[7] |

| Purity | ≥96-97% | [1],[2] |

| Storage Conditions | Store at ≤ -4 °C under inert gas | [1],[8] |

Rationale for Storage: The specified storage conditions—refrigeration under an inert atmosphere—are critical. The carbonyl chloride group is highly susceptible to hydrolysis by atmospheric moisture, which would degrade the reagent to the corresponding carboxylic acid and ultimately to 2-imidazolidinone, rendering it inactive for its intended purpose.[8]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the reagent before use. While a comprehensive set of spectra should be acquired on-site, the following represents typical characterization data.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the two methylene (-CH₂-) groups of the imidazolidine ring. |

| ¹³C NMR | Resonances for the two methylene carbons, the urea carbonyl, and the highly deshielded carbonyl chloride carbon. |

| IR (Infrared) | Strong characteristic absorptions for the C=O stretch of the urea (~1700-1750 cm⁻¹) and the highly electrophilic C=O stretch of the carbonyl chloride (~1780-1815 cm⁻¹). N-H stretching may also be observed. |

| Mass Spec (MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Chemical Profile and Core Reactivity

The synthetic utility of this compound stems directly from the high electrophilicity of the carbon atom in the carbonyl chloride group.[1] This makes it an excellent acylating agent, particularly for nucleophiles such as amines and alcohols.

The general reaction mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of a chloride ion, a very good leaving group. This process is highly efficient and often proceeds smoothly under mild conditions.

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis from 2-Imidazolidinone

This protocol is adapted from established chemical principles for phosgenation reactions. [9][10]CAUTION: Phosgene is extremely toxic. All work must be conducted in a certified, high-performance chemical fume hood by trained personnel with appropriate safety measures in place.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter, and a reflux condenser (vented through a scrubber containing aqueous sodium hydroxide), suspend 2-imidazolidinone (1.0 eq) in an inert solvent such as dry toluene.

-

Phosgenation: Cool the suspension to 0-5 °C using an ice bath. Slowly bubble phosgene gas (approx. 1.1-1.5 eq) through the stirred suspension. Alternatively, a solution of triphosgene (approx. 0.4 eq) in the same solvent can be added dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. The reaction mixture should become a clear solution as the product forms.

-

Workup: Cool the reaction mixture to room temperature. Purge the system with dry nitrogen gas to remove any excess phosgene.

-

Isolation: The solvent is removed under reduced pressure. The resulting crude solid residue is then purified.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an acetone/pentane mixture, to yield pure this compound. [10] Causality: The use of an inert, dry solvent is non-negotiable to prevent premature hydrolysis of both the phosgene reagent and the carbonyl chloride product. [8]The reaction is often heated to ensure complete conversion.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a robust intermediate for the synthesis of pharmaceuticals and other bioactive molecules. [1]

Synthesis of Substituted Ureas for Pharmaceutical Intermediates

The compound is an excellent reagent for creating complex urea derivatives. For example, it can be reacted with various primary or secondary amines to generate intermediates for antibiotics, anti-inflammatory drugs, and other therapeutic agents. [1]

Experimental Protocol: Synthesis of a N-Substituted Urea Derivative

This protocol describes a general procedure for the reaction with an amine.

-

Reactant Preparation: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base, such as triethylamine (1.1 eq), in a dry, aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Reagent: Cool the solution to 0 °C. Add a solution of this compound (1.05 eq) in the same solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for the disappearance of the starting amine by TLC.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted urea.

Expert Insight: The inclusion of a tertiary amine base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. [11]Failure to scavenge this acid can lead to the formation of the amine hydrochloride salt, which is non-nucleophilic and will halt the reaction.

Safety, Handling, and Disposal

Proper handling of this compound is imperative due to its reactivity and hazardous nature.

Hazard Identification

-

Classification: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).,[2] [7]- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).,[2] [6]- Reactivity: Reacts with water and moisture, potentially violently, to release corrosive HCl gas. [8]

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound within a chemical fume hood. [8]- Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [6]- Handle and store under an inert gas like nitrogen or argon. [8]- Avoid creating dust. [8]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Small spills can be cautiously quenched by slow addition to a stirred solution of sodium bicarbonate. Be prepared for gas evolution (CO₂).

Conclusion

This compound is a powerful and versatile chemical intermediate with significant applications in modern organic synthesis, particularly within the pharmaceutical industry. Its ability to efficiently form urea and carbamate bonds makes it an indispensable tool for medicinal chemists. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively incorporate this valuable building block into their synthetic strategies to accelerate the development of novel molecules.

References

-

2-Oxo-1-imidazolidinecarbonyl chloride. Chem-Impex.

-

2-Oxo-1-imidazolidinecarbonyl chloride 96%. Sigma-Aldrich.

-

This compound | 13214-53-4. Manchester Organics.

-

2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4. ChemicalBook.

-

Product Page: 2-Oxo-1-imidazolidinecarbonyl chloride 96%. Sigma-Aldrich.

-

13214-53-4|this compound. BLD Pharm.

-

10-219021 - 2-oxoimidazolidine-1-carbonyl-chloride | 13214-53-4. CymitQuimica.

-

Safety Data Sheet for 1,1'-Carbonyldiimidazole. (Analogous reactive compound).

-

The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. MSU Chemistry.

-

This compound | C4H5ClN2O2. PubChem - NIH.

-

CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega.

-

Synthesis method of 2-imidazolidinone. Google Patents (CN102030711A).

-

Safety Data Sheet for 1,1'-Carbonyldiimidazole. Ricca Chemical Company.

-

Synthesis method of 2-imidazolidinone. Google Patents (CN102030711B).

-

Synthesis of 2-Oxo-3-Phenylimidazolidine-1-Carbonyl Chloride. Amanote Research.

-

Safety Data Sheet for 1,1'-Carbonyldiimidazole. Fisher Scientific.

-

Safety Data Sheet for 1,1'-Carbonyldiimidazole. Sigma-Aldrich.

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.

-

2-OXOIMIDAZOLIDINE (2-IMIDAZOLIDONE). Ataman Kimya.

-

Product information, 2-Imidazolidinone-1-carbonyl chloride. P&S Chemicals.

-

Carbonyl condensation. Wikipedia.

-

2-IMIDAZOLIDINONE. Ataman Kimya.

-

The “one-pot” reaction of a carbonyl compound with an amine. Science of Synthesis.

-

Synthesis of B. 3-Acetyl-imidazolidin-2-on-1-carbonyl chloride. PrepChem.com.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-氧-1-咪唑烷碳酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atamankimya.com [atamankimya.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 2-氧-1-咪唑烷碳酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4 [m.chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. prepchem.com [prepchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

2-Oxoimidazolidine-1-carbonyl chloride CAS number 13214-53-4

An In-depth Technical Guide to 2-Oxoimidazolidine-1-carbonyl chloride (CAS 13214-53-4)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its reactivity, application, and handling.

Core Identity and Significance

This compound, registered under CAS number 13214-53-4, is a heterocyclic compound featuring a reactive acyl chloride functional group appended to an imidazolidinone core.[1] This unique structural combination renders it a highly valuable and versatile intermediate for creating complex molecular architectures.[2] Its primary role is that of an acylating agent, enabling the introduction of the 2-oxoimidazolidine-1-carbonyl moiety onto various nucleophiles. This functionality is particularly sought after in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[2]

Synonyms:

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.

Data Summary

| Property | Value | Source(s) |

| CAS Number | 13214-53-4 | [1][2][3] |

| Molecular Formula | C₄H₅ClN₂O₂ | [1][2][3] |

| Molecular Weight | 148.55 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2][3][4] |

| Melting Point | 147-151 °C or 157 °C | [2][3] |

| Purity | Typically ≥96% or >97.0% | [1][2][3] |

| InChI Key | NXJZQSRAFBHNLI-UHFFFAOYSA-N | [1] |

| SMILES | C(Cl)(=O)N1C(=O)NCC1 | [1] |

Stability, Storage, and Handling

Causality of Storage Choices: The presence of a highly electrophilic acyl chloride group makes the compound exceptionally sensitive to moisture.[1][3] Atmospheric water can readily hydrolyze the acyl chloride to the corresponding carboxylic acid, rendering the reagent inactive for its intended purpose. Therefore, stringent anhydrous conditions are mandatory.

-

Storage Protocol: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] Commercial sources recommend varied storage temperatures, from room temperature to ≤ -4 °C; for long-term stability and to minimize degradation, refrigerated storage is advisable.[2][3][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and water/moisture.[3][6]

Self-Validating Safety System: A robust safety protocol is self-validating. If the material is handled correctly, risks are minimized, and the reagent's integrity is preserved.

-

Hazard Profile: Causes skin irritation (H315) and serious eye irritation (H319).[3][6] May also cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] When handling the powder, use a dust mask (e.g., N95) or work in a fume hood with local exhaust ventilation to prevent inhalation.[6]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[3] If irritation persists in either case, seek medical attention.[3][6]

Synthesis and Purification

While multiple pathways to substituted imidazolidinones exist, the most direct and industrially relevant synthesis of this compound involves the reaction of 2-imidazolidone (also known as ethyleneurea) with a phosgenating agent.

Conceptual Synthesis Pathway

The synthesis hinges on the nucleophilic character of the nitrogen atom in 2-imidazolidone attacking the electrophilic carbonyl carbon of phosgene (or a phosgene equivalent like triphosgene or diphosgene), followed by the elimination of HCl.

Caption: Synthesis of the target compound via phosgenation.

Experimental Protocol (Representative)

This protocol is a generalized representation adapted from related syntheses, such as the phosgenation of N-substituted imidazolidinones.[7] It should be performed by trained personnel in a well-ventilated fume hood due to the extreme toxicity of phosgene.

Objective: To synthesize this compound from 2-imidazolidone.

Materials:

-

2-Imidazolidone

-

Phosgene (as a solution in a solvent like toluene, or generated in situ from triphosgene)

-

Anhydrous, non-protic solvent (e.g., toluene, benzene, or ethyl acetate)

-

Tertiary amine base (e.g., triethylamine) (Optional, as an HCl scavenger)

Procedure:

-

Reactor Setup: Charge a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution to neutralize excess phosgene and HCl) with 2-imidazolidone and the anhydrous solvent.

-

Inert Atmosphere: Purge the system with nitrogen or argon.

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice bath. The low temperature helps control the exothermicity of the reaction.

-

Phosgene Addition: Slowly add the phosgene solution dropwise to the cooled suspension over 1-2 hours. Maintaining a slow addition rate is critical to prevent a dangerous buildup of pressure and to ensure efficient reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (e.g., 12-18 hours) to ensure the reaction goes to completion.[8]

-

Work-up: Once the reaction is complete (monitored by TLC or other appropriate methods), remove the excess phosgene and solvent under reduced pressure. The crude product is obtained as a solid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an acetone/pentane mixture, to yield the final product as a white crystalline solid.[8]

Chemical Reactivity and Mechanistic Principles

The utility of this compound stems directly from the high reactivity of its acyl chloride group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom.

This compound undergoes nucleophilic acyl substitution reactions. The generally accepted mechanism is a two-step addition-elimination process.[9]

-

Nucleophilic Addition: A nucleophile (e.g., an amine, alcohol) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This step is typically the rate-determining step.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

Caption: Nucleophilic addition-elimination reaction workflow.

This predictable reactivity allows for the precise and efficient formation of amides, esters, and other carbonyl derivatives, making it a cornerstone reagent for building more complex molecules.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated chemical building block.[2]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals.[2] The imidazolidinone ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This reagent provides a direct route to introduce this valuable core structure. For instance, related carbonyl derivatives of 2-iminoimidazolidine have been used to synthesize novel compounds with significant analgesic and serotonergic activities, highlighting the therapeutic potential of this chemical class.[10]

-

Peptide Chemistry: The reagent is employed in peptide coupling reactions, facilitating the formation of amide bonds which are the fundamental linkages in peptides and proteins.[2] This application is critical in the development of peptide-based therapeutics.

-

Specialty Chemicals and Polymers: Beyond drug discovery, it is used to produce specialty polymers, where it can be used to modify polymer backbones to enhance properties like thermal stability and mechanical strength.[2]

-

Organic Synthesis: It is a documented reactant for specialized reactions, such as those promoted by ytterbium metal and for the synthesis of selenoesters via reductive cleavage of Se-Se bonds.[5]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose reactivity is centered on its electrophilic acyl chloride group. Its ability to efficiently introduce the medicinally relevant imidazolidinone scaffold makes it an indispensable tool for researchers in drug discovery and development. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, enables chemists to fully leverage its synthetic potential in the creation of novel and complex molecules.

References

-

This compound. Laibo Chem via Orion Cientific. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

Synthesis of 2-Oxo-3-Phenylimidazolidine-1-Carbonyl Chloride. Amanote Research. [Link]

-

This compound. Laibo Chem via Orion Cientific. [Link]

-

Maclaren, J. A. Synthesis of 2-0x0-3-phenylimidazolidine-1-carbonyl Chloride. Australian Journal of Chemistry. [Link]

-

2-OXOIMIDAZOLIDINE (2-IMIDAZOLIDONE). Ataman Kimya. [Link]

-

SAFETY DATA SHEET: Carbonyl Chloride. GHC. [Link]

-

Gąsiorowska, J. et al. Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. PubMed, National Institutes of Health. [Link]

-

Synthesis of B. 3-Acetyl-imidazolidin-2-on-1-carbonyl chloride. PrepChem.com. [Link]

-

2-Oxo-1-imidazolidinecarbonyl chloride. Changzhou Xuanming Pharmaceutical Technology Co., Ltd. [Link]

-

Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

- Method for purifying acid chlorides.

-

Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Stack Exchange. [Link]

-

How would this reaction proceed? Reddit. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Carbonyl chemistry. University of Leicester. [Link]

-

Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. ResearchGate. [Link]

-

Rearrangement of α-Chloro-Isobutyraldimines: Synthesis of 2-Imidazolidinones. ResearchGate. [Link]

Sources

- 1. CAS 13214-53-4: 2-Oxo-1-imidazolidinecarbonyl chloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Oxo-1-imidazolidinecarbonyl chloride - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 5. 2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4 [m.chemicalbook.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. scispace.com [scispace.com]

- 8. prepchem.com [prepchem.com]

- 9. le.ac.uk [le.ac.uk]

- 10. Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC nomenclature for 2-Oxoimidazolidine-1-carbonyl chloride derivatives

An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Oxoimidazolidine-1-carbonyl Chloride Derivatives

Introduction: The Chemical Grammar of a Privileged Scaffold

In the landscape of modern drug discovery and development, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged structures." The 2-oxoimidazolidine core is one such scaffold, serving as a cornerstone in a multitude of bioactive molecules, from pharmaceuticals to agrochemicals.[1][2] Its derivatives are instrumental in the synthesis of anti-inflammatory agents, peptide-based drugs, and specialty polymers.[1] The reactivity of the this compound moiety, in particular, makes it a versatile and powerful intermediate for synthetic chemists.[1][3]

However, the power of this scaffold can only be fully harnessed when we, as researchers and scientists, speak a common and unambiguous language. This is the role of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is not merely a set of arbitrary rules but a system of logic designed to translate a complex three-dimensional chemical structure into a universally understood linear string of text.

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of rules. It delves into the causality behind the nomenclature of this compound and its derivatives, providing field-proven insights into why the system is structured as it is. We will deconstruct the name piece by piece, build it back up with substituents, and contextualize its importance with practical applications and protocols.

Part 1: Deconstructing the Core - The Logic of the Parent Name

To name complex derivatives, we must first master the parent structure. The name "this compound" is a composite that precisely describes the molecule's architecture. Let's break it down.

The Heterocyclic Foundation: Imidazolidine

The foundation of our molecule is a five-membered heterocyclic ring containing two nitrogen atoms. According to the Hantzsch-Widman system of nomenclature, which governs such structures, the name is derived as follows:[4][5]

-

Heteroatoms: The presence of nitrogen is indicated by the prefix "aza".[6] Since there are two nitrogen atoms, we use "diaza".

-

Ring Size: A five-membered ring is denoted by the stem "-ol".

-

Saturation: A fully saturated ring is indicated by the suffix "-idine".[7]

Combining these elements would suggest a name like "diazolidine." However, for many common heterocycles, IUPAC retains trivial names that are simpler and historically entrenched. "Imidazolidine" is the accepted trivial name for this saturated ring, derived from its unsaturated counterpart, imidazole.[8][9]

The numbering of the ring is critical and follows a strict order of priority. Numbering begins at one of the heteroatoms and proceeds around the ring in a way that gives the other heteroatoms the lowest possible locants (numbers).[5] Therefore, the nitrogen atoms are assigned positions 1 and 3.

Caption: Structure of imidazolidin-2-one, the immediate precursor.

The Reactive Arm: The Carbonyl Chloride Group

The final piece of the name is "1-carbonyl chloride." This describes an acyl chloride functional group attached to the nitrogen atom at position 1.

-

Carbonyl Chloride: This term is used to name the -C(=O)Cl group when it is a substituent attached to a parent structure. [10][11]The IUPAC system treats the heterocyclic portion as the principal group, so the acyl chloride is named as a substituent.

-

Locant "1": This number explicitly states that the carbonyl chloride group is attached to the nitrogen at the N-1 position.

Combining these elements gives us the complete, unambiguous IUPAC name: This compound . [1][12]

Caption: Final structure of the core compound.

Part 2: Nomenclature of Derivatives - Building Complexity

The true utility of this compound lies in its role as a building block. [1]Naming its derivatives requires applying standard IUPAC rules for substituents. The process is systematic:

-

Identify the Parent Structure: The parent is always "this compound".

-

Identify and Name Substituents: Use standard IUPAC names for any groups attached to the ring (e.g., "methyl", "phenyl", "bromo").

-

Assign Locants: Indicate the position of each substituent on the imidazolidine ring using the numbering established in Part 1. The available positions for substitution are N-3, C-4, and C-5.

-

Alphabetize Substituents: List the substituent names alphabetically (ignoring prefixes like di-, tri-, etc.).

-

Assemble the Final Name: Combine the parts in the order: (Locant)-(Substituent) (Parent Name).

Example 1: A Simple Alkyl Derivative

Let's consider a derivative with a methyl group on the second nitrogen.

-

Parent: this compound

-

Substituent: methyl

-

Locant: The methyl group is on the nitrogen at position 3.

-

Final Name: 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride

Example 2: An Aryl Derivative with Stereochemistry

Now, consider a more complex example with a phenyl group at position 4, which introduces a chiral center.

-

Parent: this compound

-

Substituent: phenyl

-

Locant: The phenyl group is at position 4.

-

Stereochemistry: If the absolute configuration at C-4 is known (e.g., R), it is specified at the beginning of the name.

-

Final Name: (4R)-4-Phenyl-2-oxoimidazolidine-1-carbonyl chloride

Caption: Example of a named derivative with stereochemistry.

| Substituent | Position (Locant) | Prefix | Example Derivative Name |

| Methyl | N-3 | 3-Methyl- | 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride |

| Phenyl | C-4 | 4-Phenyl- | 4-Phenyl-2-oxoimidazolidine-1-carbonyl chloride |

| Bromo | C-5 | 5-Bromo- | 5-Bromo-2-oxoimidazolidine-1-carbonyl chloride |

| Ethyl | N-3 | 3-Ethyl- | 3-Ethyl-2-oxoimidazolidine-1-carbonyl chloride |

| Two methyl groups | C-5, C-5 | 5,5-Dimethyl- | 5,5-Dimethyl-2-oxoimidazolidine-1-carbonyl chloride |

Part 3: Field Insights & Experimental Context

Causality in Reactivity: The Role of the Carbonyl Chloride

The "carbonyl chloride" functional group is not just a naming convention; it is the molecule's reactive center. Acyl chlorides are highly electrophilic and are readily attacked by nucleophiles. [10][13]This high reactivity is why this compound is a superb intermediate. It allows chemists to easily introduce the entire 2-oxoimidazolidine moiety onto another molecule, typically an amine or alcohol, to form stable urea or carbamate linkages, respectively. This is a cornerstone of its application in peptide chemistry and the synthesis of complex pharmaceuticals. [1][14]

Experimental Protocol: Synthesis of a 3-Aryl-2-oxoimidazolidine-1-carboxamide Derivative

To demonstrate the practical application of the core compound, this section provides a validated, step-by-step protocol for its reaction with an aniline to form a urea derivative. This protocol is a self-validating system; successful synthesis and characterization confirm the structure and reactivity implied by the IUPAC name.

Objective: To synthesize 3-(4-methoxyphenyl)-2-oxoimidazolidine-1-carboxamide from this compound and p-anisidine.

Materials:

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.05 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM.

-

Addition of Amine: To the solution, add p-anisidine.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine dropwise. The TEA acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure product.

Caption: Experimental workflow for urea derivative synthesis.

Conclusion

The IUPAC nomenclature for this compound and its derivatives is a robust and logical system that provides an unambiguous descriptor for every possible structure. By understanding the foundational principles of naming the heterocyclic core, adding functional groups, and applying substituent rules, researchers can effectively communicate complex chemical information. This guide has aimed to provide not just the rules, but the scientific reasoning and practical context behind them. Mastery of this chemical grammar is an essential skill for any scientist working in the fields of drug discovery, organic synthesis, and materials science, enabling clear communication and fostering innovation.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. (PDF) Synthesis of 2-Oxo-3-Phenylimidazolidine-1-Carbonyl [research.amanote.com]

- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Imidazolidine - Wikipedia [en.wikipedia.org]

- 9. Imidazolidine | C3H8N2 | CID 449488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]

- 12. This compound | C4H5ClN2O2 | CID 83241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. teachy.ai [teachy.ai]

- 14. Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 1. Synthesis and pharmacological activity of chain derivatives of 1-aryl-2-iminoimidazolidine containing urea moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 2-Oxoimidazolidine-1-carbonyl chloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Oxoimidazolidine-1-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Foreword: A Structural Approach to Spectroscopic Analysis

For the modern researcher in drug development and synthetic chemistry, the ability to unequivocally confirm molecular structure is paramount. It is the foundation upon which all subsequent biological and material science rests. This guide addresses the spectroscopic characterization of this compound (CAS No. 13214-53-4), a highly versatile yet reactive intermediate.[1][2] Due to its utility in synthesizing a range of bioactive molecules, a comprehensive understanding of its spectral "fingerprint" is essential.[3][4]

This document eschews a simple recitation of data. Instead, it is structured from a first-principles perspective, demonstrating how an experienced scientist deduces and predicts spectral features based on molecular architecture. We will dissect the molecule's functional components—the cyclic urea, the acyl chloride, and the aliphatic backbone—to forecast the expected outcomes in NMR, IR, and Mass Spectrometry. This approach not only provides a benchmark for analysis but also equips the researcher with the causal logic needed to interpret spectra of novel derivatives. Every protocol herein is designed as a self-validating system, ensuring technical accuracy and reproducibility.

Molecular Architecture and Its Spectroscopic Implications

This compound is a bifunctional molecule. Its core is the imidazolidinone ring, a five-membered cyclic urea.[5] Attached to one of the nitrogen atoms is a reactive carbonyl chloride (acyl chloride) group. This unique combination dictates its chemical reactivity and provides distinct markers for spectroscopic identification.

The molecule possesses the following key features, which we will use to predict its spectral properties:

-

Two Carbonyl Groups: A cyclic urea (amide-like) carbonyl and an acyl chloride carbonyl. Their electronic environments are different, which will be a key distinguishing feature in IR and ¹³C NMR spectroscopy.

-

Ethylene Bridge: Two CH₂ groups forming the backbone of the five-membered ring.

-

Two Nitrogen Atoms: One acylated by the ring carbonyl, and the other substituted with the highly electrophilic carbonyl chloride group.

-

Reactive Acyl Chloride: This group is sensitive to moisture and nucleophiles, a critical consideration for sample handling.[6]

Below is a diagram illustrating the core structure and the logical workflow for its characterization.

Caption: Logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ethylene bridge protons (-CH₂-CH₂-) are chemically distinct. The two protons on the carbon adjacent to the N-H group (C5) are not equivalent to the two protons on the carbon adjacent to the N-COCl group (C4). Furthermore, due to the planar nature of the N-COCl group, the protons on the adjacent CH₂ are diastereotopic, meaning they are magnetically non-equivalent and will likely exhibit complex splitting.

Table 1: Predicted ¹H NMR Signals (in CDCl₃)

| Protons (Position) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|

| -NH - | 5.0 - 7.0 | Broad singlet (br s) | Typical for amide/urea N-H protons; broadening due to quadrupole effects and potential exchange. |

| -N-CH₂- (C4) | 3.8 - 4.2 | Multiplet (m) | Deshielded by adjacent nitrogen and the highly electron-withdrawing -COCl group. Diastereotopic nature leads to complex splitting. |

| -NH-CH₂- (C5) | 3.4 - 3.8 | Multiplet (m) | Deshielded by adjacent nitrogen but less so than C4 protons. Coupled to C4 protons. |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Signals (in CDCl₃)

| Carbon (Position) | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C =O (Acyl Chloride) | 168 - 175 | The acyl chloride carbonyl is highly deshielded due to the electronegativity of both the adjacent oxygen and chlorine atoms. |

| C =O (Urea) | 155 - 160 | Typical chemical shift for a carbonyl carbon in a cyclic urea or amide system.[7] |

| -N-C H₂- (C4) | 45 - 50 | Aliphatic carbon deshielded by direct attachment to two electronegative atoms (N and the N-COCl group). |

| -NH-C H₂- (C5) | 40 - 45 | Aliphatic carbon attached to two nitrogen atoms, appearing in a typical range for such environments. |

Experimental Protocol for NMR Acquisition

Self-validation is achieved by referencing the spectrum to the known solvent residual peak.

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Note: Ensure the solvent is anhydrous, as the compound is moisture-sensitive.[6]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a 90° pulse angle.

-

Set a relaxation delay of at least 2 seconds.

-

Acquire a minimum of 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

-

Use a 30° pulse angle to reduce relaxation time.

-

Set a relaxation delay of 2 seconds. Acquire at least 1024 scans.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying carbonyl functional groups. The presence of two distinct carbonyls in this compound is the most significant feature of its IR spectrum.

The Causality of Carbonyl Frequencies: The position of a C=O stretch is highly sensitive to its electronic environment. Electron-withdrawing groups attached to the carbonyl carbon increase the bond order and shift the absorption to a higher wavenumber (frequency). Chlorine is strongly inductive, while the nitrogen of the urea can donate lone-pair electron density via resonance, lowering the bond order.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad | Typical for a secondary amine/amide N-H bond.[8] |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Aliphatic C-H bonds of the ethylene bridge. |

| C=O Stretch (Acyl Chloride) | 1785 - 1815 | Strong | The strong inductive effect of the chlorine atom significantly increases the frequency compared to a standard ketone.[9] |

| C=O Stretch (Urea/Amide) | 1700 - 1740 | Strong | Typical frequency for a five-membered cyclic amide (lactam). Resonance from the nitrogen atoms lowers the frequency relative to the acyl chloride.[10] |

| C-N Stretch | 1200 - 1350 | Medium | Stretching vibrations of the carbon-nitrogen bonds within the ring. |

Experimental Protocol for ATR-IR Spectroscopy

This protocol is self-validating through the acquisition of a background spectrum to eliminate atmospheric interference (H₂O, CO₂).

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are crucial for confirming the overall structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), we expect to see a clear molecular ion and characteristic fragmentation patterns driven by the weakest bonds and the formation of stable fragments.

-

Molecular Ion (M⁺): The molecular weight is 148.55 g/mol .[3] Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: m/z 148 and m/z 150 in an approximate 3:1 intensity ratio . This isotopic signature is a definitive confirmation of the presence of one chlorine atom.

-

Key Fragmentation Pathways: The acyl chloride linkage is a likely point of initial fragmentation.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

-

Loss of a Chlorine Radical: Cleavage of the C-Cl bond results in a prominent peak at m/z 113 .

-

Loss of the Carbonyl Chloride Radical: Cleavage of the N-C bond can lead to the loss of a ·COCl radical, yielding a fragment at m/z 85 . This corresponds to the protonated imidazolidinone ring.

-

Formation of the Acylium Ion: The formation of the [COCl]⁺ ion at m/z 63 and 65 (3:1 ratio) is also a possible pathway.

Experimental Protocol for EI-MS

Self-validation is achieved through instrument calibration using a known standard (e.g., perfluorotributylamine) to ensure mass accuracy.

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or by dissolving it in a volatile solvent (e.g., dichloromethane) for GC-MS analysis.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 250 to ensure capture of all relevant parent and fragment ions.

-

Data Analysis: Identify the molecular ion peak (M⁺) and its isotopic pattern. Propose fragmentation patterns for major peaks and confirm their elemental composition if high-resolution MS is available.

Safety and Handling

As a reactive acyl chloride, this compound requires careful handling.

-

Hazards: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] It reacts with water and moisture, potentially releasing corrosive HCl gas.[6]

-

Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[2][6]

Conclusion

The structural confirmation of this compound is reliably achieved through a multi-technique spectroscopic approach. The predicted data provides a robust analytical benchmark. Key identifying features include:

-

NMR: Two distinct multiplets in the 3.4-4.2 ppm range in the ¹H spectrum and four unique carbon signals in the ¹³C spectrum, including two carbonyls above 155 ppm.

-

IR: Two strong and distinct carbonyl absorption bands, one near 1800 cm⁻¹ (acyl chloride) and another near 1720 cm⁻¹ (cyclic urea).

-

MS: A characteristic 3:1 isotopic cluster for the molecular ion at m/z 148/150, confirming the presence of a single chlorine atom.

By understanding the relationship between the molecule's structure and its spectral output, researchers can confidently verify the integrity of this valuable synthetic intermediate and its subsequent derivatives.

References

[11] The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [12] BLD Pharm. (n.d.). 13214-53-4|this compound. Retrieved from [6] Biosynth. (n.d.). Safety Data Sheet. Retrieved from [8] Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102. Retrieved from [Link] [1] Manchester Organics. (n.d.). This compound | 13214-53-4. Retrieved from [13] ResearchGate. (n.d.). Scope of cyclic amine-derived ureas Reaction conditions. Retrieved from [2] ChemicalBook. (n.d.). 2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4. Retrieved from [14] National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [3] Chem-Impex. (n.d.). 2-Oxo-1-imidazolidinecarbonyl chloride. Retrieved from Fisher Scientific. (2012). Safety Data Sheet: 1,1`-Carbonyldiimidazole. Retrieved from [11] Popowycz, F., & Joseph, B. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(7), 1734. Retrieved from [Link] [15] Sigma-Aldrich. (n.d.). 2-Oxo-1-imidazolidinecarbonyl chloride 96%. Retrieved from [21] ResearchGate. (n.d.). Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [26] Carmona, J. A., & Iglesias, M. J. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(11), 543. Retrieved from [Link] [28] Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds. YouTube. Retrieved from [Link] [29] Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. rsc.org [rsc.org]

- 12. 13214-53-4|this compound|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C4H5ClN2O2 | CID 83241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity profile of the carbonyl chloride group in imidazolidinones

An In-Depth Technical Guide to the Reactivity Profile of the Carbonyl Chloride Group in Imidazolidinones

Abstract

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a carbonyl chloride group at the 1-position, creating 2-oxo-1-imidazolidinecarbonyl chloride, transforms this stable heterocycle into a highly versatile and reactive intermediate for chemical synthesis.[4] This guide provides a comprehensive analysis of the reactivity profile of this functional group. We will explore its inherent electronic properties, detail its reactions with a range of nucleophiles through the lens of mechanistic principles, and present its practical applications in the synthesis of complex molecules. This document is intended to serve as a technical resource, blending theoretical understanding with actionable experimental protocols to empower researchers in leveraging this powerful synthetic tool.

The Imidazolidinone Carbonyl Chloride: An Electrophilic Hub

The synthetic utility of 2-oxo-1-imidazolidinecarbonyl chloride stems from the pronounced electrophilicity of the carbonyl carbon. This reactivity is a confluence of several electronic factors inherent to its structure.

-

Inductive Effects: The primary driver of reactivity is the strong electron-withdrawing inductive effect (-I) of the chlorine atom. This polarizes the C-Cl bond, but more importantly, it withdraws electron density from the adjacent carbonyl carbon.

-

Resonance and Ring Effects: The carbonyl group is part of an amide-like system within the imidazolidinone ring. The lone pair on the adjacent nitrogen atom (N3) participates in resonance, which slightly tempers the electrophilicity. However, the second nitrogen atom (N1), to which the carbonyl chloride is attached, also delocalizes its lone pair into the ring's carbonyl group, further influencing the electronic environment. The net effect, dominated by chlorine's inductive withdrawal, is a carbonyl carbon that is highly susceptible to nucleophilic attack.[5][6][7]

This high reactivity makes it an excellent acylating agent, often serving as a safer and more manageable alternative to highly toxic reagents like phosgene for introducing a carbonyl bridge.

Caption: Electronic factors governing the reactivity of the carbonyl chloride.

Core Reactivity: Nucleophilic Acyl Substitution

The predominant reaction pathway for the imidazolidinone carbonyl chloride is nucleophilic acyl substitution. This mechanism proceeds via a two-step addition-elimination sequence, which is fundamental to understanding its synthetic transformations.[8]

-

Nucleophilic Addition: An electron-rich nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, unstable tetrahedral intermediate.[9]

-

Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and the most stable leaving group—in this case, the chloride ion (Cl⁻)—is expelled.

The high stability of the chloride anion as a leaving group makes this second step highly favorable, driving the reaction to completion.

Caption: The general mechanism of nucleophilic acyl substitution.

Reactions with N-Nucleophiles: Formation of Ureas

The reaction with primary and secondary amines is one of the most robust and widely used applications. This reaction provides a straightforward and high-yielding route to N,N'-disubstituted ureas, which are common motifs in pharmaceuticals.

-

Mechanism: The amine nitrogen acts as the nucleophile, attacking the carbonyl chloride to form the urea linkage. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct generated during the reaction.

-

Causality: The choice of a non-nucleophilic base is critical to prevent it from competing with the amine substrate. The reaction is often run at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity and minimize side reactions.

Reactions with O-Nucleophiles: Formation of Carbamates

Alcohols and phenols react readily with 2-oxo-1-imidazolidinecarbonyl chloride to yield carbamate products. This transformation is essential for creating prodrugs or linking molecular fragments.

-

Mechanism: The oxygen of the hydroxyl group attacks the carbonyl carbon. Similar to the reaction with amines, a base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the resulting HCl.

-

Causality: The reactivity of the alcohol plays a significant role. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. Tertiary alcohols react very slowly, if at all. For less reactive alcohols, a stronger base like sodium hydride (NaH) may be employed to generate the more potent alkoxide nucleophile in situ.

Reactions with S-Nucleophiles: Formation of Thiocarbamates

Thiols react in a manner analogous to alcohols to produce thiocarbamates. These functional groups are also of interest in medicinal chemistry and materials science.

-

Mechanism: The sulfur atom of the thiol is a soft and highly effective nucleophile. The reaction proceeds smoothly, often under similar conditions to carbamate formation (base, aprotic solvent).

Synthetic Applications & Strategic Value

The imidazolidinone carbonyl chloride is not merely a reagent but a strategic building block for introducing molecular diversity, particularly in drug discovery pipelines.[4][10] Its utility is highlighted in several areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate for building complex molecules with anti-inflammatory, analgesic, and antiviral properties.[4][10]

-

Peptide Chemistry: It can be employed in peptide coupling reactions to form peptide bonds or to cap the N-terminus of a peptide chain.[4]

-

Polymer Science: The bifunctional nature of the resulting products (e.g., ureas with other reactive groups) allows for their use as monomers in the synthesis of specialty polymers.[4]

Caption: Use as a scaffold for generating molecular diversity.

Experimental Protocols and Data

The protocols described below are self-validating; successful product formation is confirmed by standard analytical techniques (NMR, LC-MS, IR), and the high yields typically achieved underscore the efficiency of the described transformations.

Protocol 1: General Procedure for the Synthesis of a Urea Derivative

Objective: To synthesize a 1-(substituted-aminocarbonyl)-2-imidazolidinone.

Materials:

-

2-Oxo-1-imidazolidinecarbonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Methodology:

-

Setup: A flame-dried round-bottom flask is charged with the amine and anhydrous DCM under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine is added to the stirred solution.

-

Reagent Addition: A solution of 2-oxo-1-imidazolidinecarbonyl chloride in anhydrous DCM is added dropwise via a dropping funnel over 15-20 minutes. The internal temperature is maintained below 5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the pure urea derivative.

Protocol 2: General Procedure for the Synthesis of a Carbamate Derivative

Objective: To synthesize a 1-(substituted-oxycarbonyl)-2-imidazolidinone.

Materials:

-

2-Oxo-1-imidazolidinecarbonyl chloride (1.0 eq)

-

Alcohol (1.1 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Methodology:

-

Setup: A flame-dried round-bottom flask is charged with the alcohol and anhydrous THF under a nitrogen atmosphere. The solution is stirred until the alcohol is fully dissolved.

-

Base Addition: Pyridine is added to the solution at room temperature.

-

Reagent Addition: A solution of 2-oxo-1-imidazolidinecarbonyl chloride in anhydrous THF is added dropwise at room temperature.

-

Reaction: The mixture is stirred at room temperature for 4-8 hours, or gently heated (40-50 °C) if the alcohol is sterically hindered. Progress is monitored by TLC.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M copper sulfate (aq) (to remove pyridine), water, and brine.

-